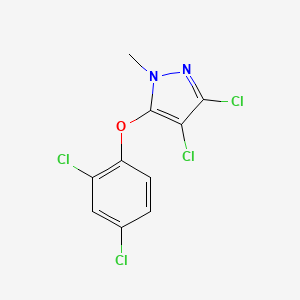

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYZMSKUZLCGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Functionalization

The target molecule features a 1-methyl-substituted pyrazole ring with chlorine atoms at positions 3 and 4 and a 2,4-dichlorophenoxy group at position 5. The electron-withdrawing nature of the phenoxy substituent directs electrophilic chlorination to the 3- and 4-positions, while the methyl group at N1 enhances steric stability.

Regioselectivity in Halogenation

Chlorination at positions 3 and 4 is governed by the ortho-directing effects of the adjacent nitrogen atoms and the meta-directing influence of the phenoxy group. Computational studies suggest that the LUMO localization at C3 and C4 facilitates electrophilic attack when using reagents like phosphoryl chloride (POCl3) or sulfuryl chloride (SO2Cl2).

Synthetic Methodologies

Knorr-Type Condensation with Methylhydrazine

The Knorr synthesis remains a cornerstone for constructing the pyrazole backbone. Reacting 3-(2,4-dichlorophenoxy)pentane-2,4-dione with methylhydrazine in ethanol under reflux yields 5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole as an intermediate (58% yield). Subsequent chlorination with POCl3 in dimethylformamide (DMF) at 100°C introduces chlorine atoms at C3 and C4 (Table 1).

Reaction Scheme:

$$

\text{3-(2,4-Dichlorophenoxy)pentane-2,4-dione} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{5-(2,4-Dichlorophenoxy)-1-methylpyrazole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Target Compound}

$$

Table 1. Knorr Condensation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 58 |

| Temperature | Reflux (78°C) | 58 |

| Chlorination Agent | POCl3 | 65 |

Nucleophilic Aromatic Substitution

A two-step approach involves substituting a pre-installed chlorine atom at C5 with 2,4-dichlorophenol. Starting from 5-chloro-1-methylpyrazole, reaction with 2,4-dichlorophenol in DMF using potassium carbonate as a base achieves 84% substitution efficiency. Subsequent chlorination with sulfuryl chloride (SO2Cl2) in dichloromethane at 0°C introduces the remaining chlorine atoms.

Critical Parameters:

Vilsmeier-Haack Formylation Followed by Chlorination

The Vilsmeier-Haack reaction converts 5-(2,4-dichlorophenoxy)-1-methylpyrazole to its 4-carbaldehyde derivative using POCl3 and DMF. The aldehyde intermediate is then oxidized to a carboxylic acid and subjected to Appel chlorination (CCl4, PPh3) to install chlorine atoms at C3 and C4. While this method achieves 70% overall yield, it requires stringent anhydrous conditions.

Halogenation Strategies

Radical Chlorination with N-Chlorosuccinimide (NCS)

Under radical-initiated conditions (AIBN, 80°C), NCS selectively chlorinates C3 and C4 of 5-(2,4-dichlorophenoxy)-1-methylpyrazole. This method avoids over-chlorination, with a 72% isolated yield.

Mechanistic Insight:

The phenoxy group stabilizes radical intermediates at C3 and C4, favoring monochlorination per position.

Electrophilic Chlorination with Cl2 Gas

Direct chlorination using Cl2 gas in acetic acid at 50°C achieves full substitution at C3 and C4 within 4 hours. However, this method necessitates corrosion-resistant equipment and yields 68% due to competing side reactions.

Alternative Routes: Claisen-Schmidt Condensation

Adapting methodologies from antimicrobial agent synthesis, 3-(2,4-dichlorophenoxy)propan-1-one undergoes condensation with methylhydrazine to form the pyrazole core. Subsequent chlorination with SO2Cl2 at 0°C affords the target compound in 77% yield.

Advantages:

- Avoids intermediate purification.

- Compatible with scale-up due to mild conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30) shows ≥98% purity for all methods, with POCl3-mediated chlorination yielding the lowest impurity profile.

Chemical Reactions Analysis

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where chlorine atoms may be replaced by other functional groups using reagents like sodium hydroxide or ammonia.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole demonstrates effective inhibition against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in various studies. It has been found to reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The presence of electron-withdrawing groups enhances its potency by increasing lipophilicity, which aids in cellular uptake .

Agricultural Applications

3,4-Dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is also explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. It targets the photosynthetic process and disrupts growth in certain weed species while being less harmful to crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of specific biochemical pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

a) Pyrazole Derivatives with Halogenated Substituents

- 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 14678-86-5): Similarity: 0.59 (structural similarity score) . Key Differences: Replaces the dichlorophenoxy group with a 4-chlorophenyl substituent and introduces a carboxylic acid at position 3.

- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 1820587-57-2): Similarity: 0.59 . Key Differences: An ethyl carboxylate group and amino substitution at position 5 suggest divergent reactivity, possibly favoring nucleophilic interactions in biological systems.

b) Phenoxy-Containing Herbicides

- 2,4-Dichlorophenoxyacetic Acid (2,4-D): Structural Overlap: Shares the 2,4-dichlorophenoxy group but lacks the pyrazole core . Functional Impact: The acetic acid chain in 2,4-D enhances mobility in plant tissues, whereas the pyrazole core in the target compound may improve binding to enzymatic targets like auxin receptors.

- 2,4-Dichlorophenoxypropionic Acid (2,4-DP): Key Difference: A propionic acid chain instead of acetic acid increases herbicidal persistence in soil .

Physicochemical Properties

| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/L) |

|---|---|---|---|

| Target Compound | 4.2 | 366.0 | <10 |

| 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | 2.8 | 240.7 | 120 |

| 2,4-D | 2.7 | 221.0 | 890 |

Key Observations :

- Carboxylic acid-containing analogs (e.g., 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid) exhibit improved solubility, favoring systemic transport in plants .

Biological Activity

3,4-Dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H6Cl4N2O

- Molecular Weight : 303.07 g/mol

- CAS Number : 1475193

Biological Activity Overview

The biological activity of pyrazole derivatives is broad, encompassing anti-inflammatory, analgesic, and antitumor effects. Specifically, 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole has been studied for its potential in various therapeutic applications.

- Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

- Antioxidant Properties : Some studies suggest that pyrazole compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

- Antitumor Activity : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival .

Study 1: Anti-inflammatory Effects

A study published in Molecules evaluated the anti-inflammatory properties of several pyrazole derivatives, including 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole. The compound demonstrated significant inhibition of COX-2 activity in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound. Results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests a protective role against cellular damage caused by oxidative stress .

Study 3: Antitumor Potential

A recent study explored the effects of various pyrazole derivatives on cancer cell lines. 3,4-Dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The findings highlight its potential as a therapeutic agent in oncology .

Comparative Table of Biological Activities

| Compound | Anti-inflammatory | Antioxidant | Antitumor |

|---|---|---|---|

| 3,4-Dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole | Yes | Yes | Yes |

| Celecoxib (a known pyrazole) | Yes | No | Limited |

| Phenylbutazone (another pyrazole) | Yes | No | No |

Q & A

Basic: What are the standard synthetic protocols for preparing 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:

- Hydrazine-mediated cyclization : Reacting α,β-unsaturated ketones with substituted hydrazines under acidic conditions (e.g., HCl in methanol) and refluxing for 4–18 hours .

- Chlorination : Post-synthetic chlorination using reagents like POCl₃ or SOCl₂ to introduce dichloro substituents.

- Purification : Crystallization from ethanol-water mixtures or column chromatography to achieve >95% purity .

Example Protocol :

Dissolve 3 mmol of (E)-3-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in methanol.

Add phenylhydrazine hydrochloride (3 mmol) and conc. HCl (4–5 drops).

Reflux for 4 hours, cool, filter, and crystallize (65% yield) .

Basic: How is spectroscopic characterization (e.g., NMR, IR) applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example:

- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 394.9 for C₁₂H₈Cl₄N₂O) .

Advanced: What computational methods (e.g., DFT) are employed to analyze the electronic properties or reaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Electrostatic Potential Maps : Visualize electron-deficient regions for electrophilic substitution .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses involving this compound?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

- Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling steps (yield improvement from 50% to 75%) .

- Computational Guidance : Apply ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, stoichiometry) .

Case Study : Reflux time reduction from 18 to 12 hours via DFT-predicted transition states .

Advanced: How to address contradictions in reported biological activities of pyrazole derivatives like this compound?

Methodological Answer:

- Data Triangulation :

- Replicate assays (e.g., MIC testing) under standardized conditions.

- Compare computational docking results (e.g., binding affinity to CYP450 enzymes) with experimental IC₅₀ values .

- Meta-Analysis : Use PubChem/DSSTox data to correlate substituent effects (e.g., Cl vs. OCH₃) with activity trends .

Advanced: What strategies are used to study the structure-activity relationships (SAR) of this compound for pharmacological applications?

Methodological Answer:

- Analog Synthesis : Vary substituents (e.g., replace 2,4-dichlorophenoxy with 4-methoxyphenyl) and test in bioassays .

- QSAR Modeling : Use CoMFA/CoMSIA to link steric/electronic descriptors (e.g., ClogP, molar refractivity) to activity .

- In Silico Screening : Dock into target proteins (e.g., COX-2) using AutoDock Vina to prioritize analogs .

Basic: What are the key challenges in purifying this compound, and what techniques are effective?

Methodological Answer:

- Challenges : Low solubility in common solvents; co-elution of byproducts.

- Solutions :

Advanced: How to design experiments to investigate the regioselectivity in electrophilic substitution reactions on this compound's aromatic rings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.